4-Amino-3,5-difluorobenzamide
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Overview
Description
4-Amino-3,5-difluorobenzamide is an organic compound with the molecular formula C7H6F2N2O. It is a derivative of benzamide, characterized by the presence of amino and difluoro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-difluorobenzamide typically involves the reaction of 3,5-difluorobenzoic acid with ammonia or an amine source under specific conditions. One common method includes the following steps:
Nitration: 3,5-difluorobenzoic acid is nitrated to form 3,5-difluoronitrobenzene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of corresponding quinones or other oxidized products.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
4-Amino-3,5-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-difluorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
3,5-Difluorobenzamide: Lacks the amino group, leading to different reactivity and applications.
4-Amino-3,5-dichlorobenzamide: Contains chlorine instead of fluorine, affecting its chemical properties and biological activity.
Uniqueness: 4-Amino-3,5-difluorobenzamide is unique due to the presence of both amino and difluoro groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C7H6F2N2O |
---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
4-amino-3,5-difluorobenzamide |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12) |
InChI Key |
GNHDHWAQDLNJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(=O)N |
Origin of Product |
United States |
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